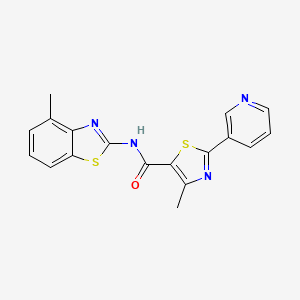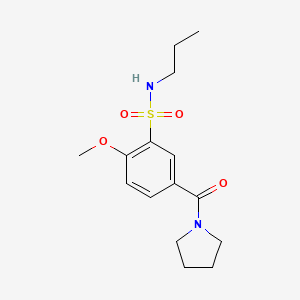
1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide
Overview
Description
1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide, also known as MP-10, is a chemical compound that belongs to the class of piperidinecarboxamide derivatives. It is a potent and selective agonist of the μ-opioid receptor, which is a type of protein that is involved in the regulation of pain, reward, and addiction. MP-10 has been extensively studied for its potential use in the treatment of various medical conditions, including chronic pain, opioid addiction, and depression.
Mechanism of Action
The μ-opioid receptor is a type of protein that is involved in the regulation of pain, reward, and addiction. When activated by an agonist, such as 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide, the μ-opioid receptor produces a range of effects, including pain relief, euphoria, and respiratory depression. These effects are mediated by the activation of various signaling pathways, including the G protein-coupled receptor (GPCR) pathway and the β-arrestin pathway.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. These effects are mediated by the activation of the μ-opioid receptor, which is expressed in various regions of the central nervous system, including the spinal cord, brainstem, and forebrain. This compound has also been shown to produce some side effects, such as nausea, vomiting, and constipation, which are common with other opioids.
Advantages and Limitations for Lab Experiments
1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for the μ-opioid receptor, its favorable pharmacokinetic profile, and its ability to produce a range of effects that are relevant to the study of pain, addiction, and depression. However, there are also some limitations to the use of this compound, including its potential for producing respiratory depression and other side effects, as well as its potential for abuse and addiction.
Future Directions
There are several future directions for research on 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide, including the development of new analogs and derivatives that have improved pharmacokinetic and pharmacodynamic properties, the investigation of its potential for use in the treatment of other medical conditions, such as anxiety and post-traumatic stress disorder, and the study of its interactions with other drugs and neurotransmitter systems. Additionally, further research is needed to better understand the mechanisms underlying the side effects and potential for abuse associated with this compound and other opioids.
Scientific Research Applications
1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide has been extensively studied for its potential use in the treatment of various medical conditions, including chronic pain, opioid addiction, and depression. In preclinical studies, this compound has been shown to be a potent and selective agonist of the μ-opioid receptor, with high affinity and efficacy. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
properties
IUPAC Name |
1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-26-18-7-5-17(6-8-18)22-19(24)14-9-11-23(12-10-14)20(25)15-3-2-4-16(21)13-15/h2-8,13-14H,9-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUCECFHSLRBEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{4-(4-ethoxyphenyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4658242.png)
![N-(2-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-3,4-dichlorobenzamide](/img/structure/B4658257.png)
![N-{[(2,5-dimethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B4658259.png)
![methyl 6-methyl-2-{[(2-{[(4-methylbenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4658266.png)
![1-[2-(2-methoxyphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4658274.png)
![2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4658279.png)
![methyl 2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B4658290.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-N'-isopropylthiourea](/img/structure/B4658295.png)
![N-cyclopentyl-2-({5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4658299.png)
![3-(2-chloro-6-fluorophenyl)-N-{5-[(dimethylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4658310.png)

